3-Amino-2-chloro-N-methyl-4-phenoxybenzene-1-sulfonamide
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Overview
Description
3-Amino-2-chloro-N-methyl-4-phenoxybenzene-1-sulfonamide is an organic compound with a complex structure that includes an amino group, a chloro group, a methyl group, a phenoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-N-methyl-4-phenoxybenzene-1-sulfonamide typically involves multiple steps, including nucleophilic aromatic substitution and sulfonation reactions. The starting materials often include 2-chloro-4-phenoxybenzenamine and N-methylsulfonamide. The reaction conditions may involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-chloro-N-methyl-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) are employed.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted phenoxy compounds .
Scientific Research Applications
3-Amino-2-chloro-N-methyl-4-phenoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-chloro-N-methyl-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-chloro-N-methyl-5-phenoxybenzene-1-sulfonamide
- 3-Amino-2-bromo-N-methyl-4-phenoxybenzene-1-sulfonamide
- 3-Amino-2-chloro-N-ethyl-4-phenoxybenzene-1-sulfonamide
Uniqueness
3-Amino-2-chloro-N-methyl-4-phenoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
88345-32-8 |
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Molecular Formula |
C13H13ClN2O3S |
Molecular Weight |
312.77 g/mol |
IUPAC Name |
3-amino-2-chloro-N-methyl-4-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O3S/c1-16-20(17,18)11-8-7-10(13(15)12(11)14)19-9-5-3-2-4-6-9/h2-8,16H,15H2,1H3 |
InChI Key |
VCRHCBIBYJYHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C(=C(C=C1)OC2=CC=CC=C2)N)Cl |
Origin of Product |
United States |
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